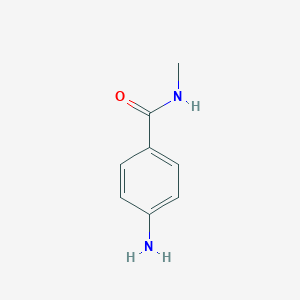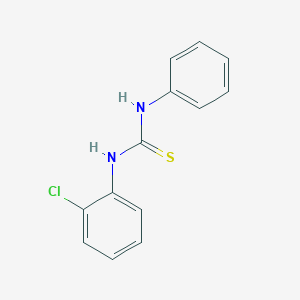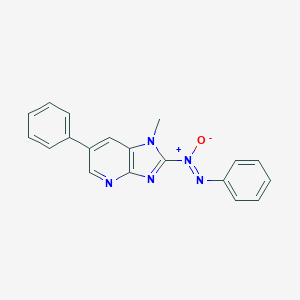
2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine, also known as PIP, is a heterocyclic compound that has been widely used in scientific research. It is a red-orange crystalline solid that is insoluble in water but soluble in organic solvents. PIP has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biotechnology.
Mecanismo De Acción
The mechanism of action of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine is not fully understood. However, studies have shown that 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine can interact with DNA and induce DNA damage, leading to apoptosis in cancer cells. 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. This inhibition can lead to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects
2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has been found to have several biochemical and physiological effects. In vitro studies have shown that 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine can induce apoptosis in cancer cells, inhibit cell proliferation, and induce DNA damage. 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine in laboratory experiments include its ease of synthesis, its solubility in organic solvents, and its potential applications in various fields. However, 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has several limitations, including its insolubility in water, its potential toxicity, and its limited stability in solution.
Direcciones Futuras
There are several future directions for the study of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine. In medicinal chemistry, further studies are needed to investigate the potential anticancer properties of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine and its mechanism of action. In material science, further studies are needed to investigate the potential use of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine in organic electronic devices. Additionally, further studies are needed to investigate the potential use of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine as a photosensitizer in photodynamic therapy. Overall, the study of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has the potential to lead to the development of new therapies and technologies in various fields.
Métodos De Síntesis
The synthesis of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine involves the reaction of 2-aminomethyl-6-phenylimidazo[4,5-b]pyridine with nitrous acid and phenylhydrazine. This reaction results in the formation of the azo compound, which is then purified by recrystallization. The synthesis of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has been studied for its potential applications in various scientific fields. In medicinal chemistry, 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has been investigated for its anticancer properties. Studies have shown that 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine can induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies. 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has also been studied for its potential use as a photosensitizer in photodynamic therapy.
In material science, 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has been investigated for its potential use in the development of organic electronic devices. 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has been found to have good electron transport properties, making it a potential candidate for use in organic solar cells and field-effect transistors.
Propiedades
Número CAS |
133763-19-6 |
|---|---|
Nombre del producto |
2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine |
Fórmula molecular |
C19H15N5O |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)-oxido-phenyliminoazanium |
InChI |
InChI=1S/C19H15N5O/c1-23-17-12-15(14-8-4-2-5-9-14)13-20-18(17)21-19(23)24(25)22-16-10-6-3-7-11-16/h2-13H,1H3 |
Clave InChI |
DTVHMEHUIJYWFJ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1[N+](=NC4=CC=CC=C4)[O-] |
SMILES canónico |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1[N+](=NC4=CC=CC=C4)[O-] |
Sinónimos |
2-(phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine 2-PA-PhIP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



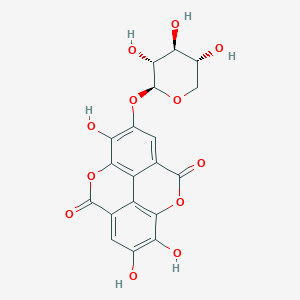


![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)

![[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate](/img/structure/B160962.png)

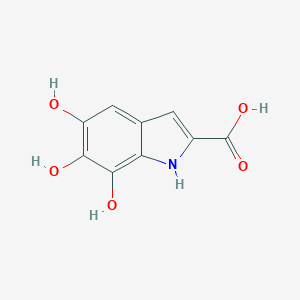
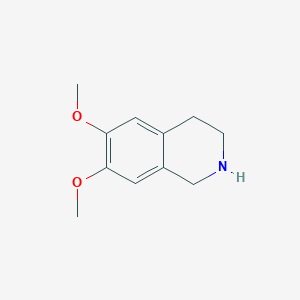
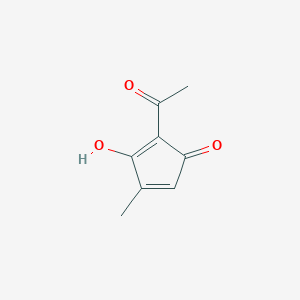
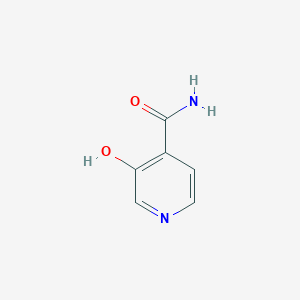
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)
